molecular formula C7H4BrClF3N B063116 4-Bromo-2-chloro-5-(trifluoromethyl)aniline CAS No. 104460-69-7

4-Bromo-2-chloro-5-(trifluoromethyl)aniline

Cat. No. B063116
M. Wt: 274.46 g/mol
InChI Key: LPTLQQLBRJFBIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-chloro-5-(trifluoromethyl)aniline (BCTFA) is a heterocyclic aromatic compound with a wide variety of applications in the field of organic chemistry. It is used as a reagent for the synthesis of organic compounds, in organic reactions and as an intermediate in the synthesis of pharmaceuticals. Its unique properties make it an important research compound in the laboratory.

Scientific Research Applications

Agrochemicals and Pharmaceuticals

  • Field : Agrochemical and Pharmaceutical Industries .
  • Application : “4-Bromo-2-chloro-5-(trifluoromethyl)aniline” is a key structural motif in active agrochemical and pharmaceutical ingredients . Trifluoromethylpyridines (TFMP) and its derivatives, which can be synthesized from “4-Bromo-2-chloro-5-(trifluoromethyl)aniline”, are used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
  • Method of Application : The specific methods of application or experimental procedures were not detailed in the source. However, it is mentioned that the number of chlorine atoms introduced to the pyridine ring can be controlled by changing the molar ratio of chlorine gas and the reaction temperature .
  • Results or Outcomes : Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Inhibitors of Hepatitis C Virus (HCV) NS3 Protease

  • Field : Medical Research .
  • Application : “4-Bromo-2-chloro-5-(trifluoromethyl)aniline” is used in the synthesis and biochemical evaluation of series of inhibitors of hepatitis C virus (HCV) NS3 protease .

Preparation of Dibromotrifluoromethylbenzene

  • Field : Organic Chemistry .
  • Application : “4-Bromo-2-chloro-5-(trifluoromethyl)aniline” has been used in the preparation of 2,5-dibromo-(trifluoromethyl)benzene .

Preparation of Iodotrifluoromethylbenzene

  • Field : Organic Chemistry .
  • Application : “4-Bromo-2-chloro-5-(trifluoromethyl)aniline” has been used in the preparation of 5-bromo-2-iodo-(trifluoromethyl)benzene .

Antimicrobial Effect

  • Field : Medical Research .
  • Application : “4-Bromo-2-fluoro-5-(trifluoromethyl)aniline”, a derivative of “4-Bromo-2-chloro-5-(trifluoromethyl)aniline”, has been found to have an antimicrobial effect .

Organic Synthesis

  • Field : Organic Chemistry .
  • Application : “4-Bromo-2-chloro-5-(trifluoromethyl)aniline” is used in organic synthesis . It is a key structural motif in active agrochemical and pharmaceutical ingredients .

properties

IUPAC Name

4-bromo-2-chloro-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF3N/c8-4-2-5(9)6(13)1-3(4)7(10,11)12/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTLQQLBRJFBIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)Cl)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50555898
Record name 4-Bromo-2-chloro-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50555898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-chloro-5-(trifluoromethyl)aniline

CAS RN

104460-69-7
Record name 4-Bromo-2-chloro-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50555898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of N-bromosuccinimide (1.0 g, 5.6 mmol) dissolved in DMF (3 mL) was slowly added to a mixture of 3-amino-4-chlorobenzotrifluoride (1 g, 5 mmol) dissolved in DMF (2 mL) and the reaction mixture was stirred at RT for 20 min, concentrated, and extracted with ethyl acetate/water. The organic layer was dried over sodium sulfate, filtered, concentrated, and purified by flash chromatography (eluted with 100% hexanes) to produce the title intermediate as a reddish colored oil (970 mg, 70% yield). (m/z): [M+H]+ calcd for C7H4BrClF3N, 273.92, 275.92 found 276.2.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Yield
70%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.